Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 259.36 g/mol. This compound is primarily utilized in research settings, particularly in studies related to Janus kinase inhibitors, which are significant in the treatment of various inflammatory and autoimmune diseases .
The compound is classified as an azetidine derivative, which is a type of cyclic amine. It is sourced from various chemical suppliers and databases, including PubChem, where it is cataloged under the InChI key ZLEUZLJVEIOHSI-UHFFFAOYSA-N. The compound's structural features include a cyclobutyl group and a sulfonamide moiety, contributing to its biological activity and chemical reactivity .
The synthesis of Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. The general synthetic route includes:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone can be represented by its canonical SMILES notation: CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CCC2
. The InChI representation provides a detailed description of its connectivity: InChI=1S/C12H21NO3S/c1-9(2)8-17(15,16)11-6-13(7-11)12(14)10-4-3-5-10/h9-11H,3-8H2,1-2H3
.
Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone participates in various chemical reactions typical for azetidine derivatives. Notable reactions include:
These reactions are essential for modifying the compound for further biological testing or application in drug development .
The mechanism of action for Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone primarily involves its role as a Janus kinase inhibitor. By inhibiting these kinases, the compound can modulate signal transduction pathways involved in inflammatory responses. This inhibition leads to decreased production of pro-inflammatory cytokines, thereby exerting therapeutic effects in conditions such as rheumatoid arthritis and other autoimmune disorders .
Research indicates that compounds with similar structures have shown efficacy in clinical trials, supporting their potential use in therapeutic applications targeting Janus kinases .
Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically appears as a solid at room temperature with a melting point that can vary based on purity and crystallization conditions.
Key chemical properties include:
Analytical data obtained from techniques such as high-performance liquid chromatography confirm these properties, ensuring suitability for research applications .
Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone has significant applications in scientific research, particularly in:
The construction of cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone requires convergent strategies that address the significant synthetic challenges posed by its strained cyclobutane core and functionalized azetidine-sulfonyl moiety. Two principal methodologies have emerged as effective for assembling this hybrid architecture:
Formal [3+1]-Cycloaddition for Cyclobutanol Intermediates: This approach utilizes 1,1-diborylalkanes and epihalohydrins under Lewis base activation to construct the borylated cyclobutanol scaffold—a key precursor to the cyclobutyl carbonyl unit. Lithiated 1,1-bis(pinacolato)diborylmethane undergoes nucleophilic addition to epibromohydrin, followed by in situ intramolecular cyclization mediated by Zn(CN)₂ (20 mol%) in THF at 60°C. This sequence yields 3-(boryl)cyclobutanols with excellent diastereoselectivity (d.r. >6:1) and yields exceeding 90% [2]. The boron handle enables subsequent Suzuki-Miyaura coupling or oxidation to access carboxylic acid precursors for the final methanone linkage.
Strain-Release Functionalization of Bicyclo[1.1.0]butanes (BCBs): BCB ketones serve as linchpins for assembling the azetidine-cyclobutane framework. Lewis acid-catalyzed (B(C₆F₅)₃, 10 mol%) [2σ+2π] cycloaddition between BCB ketones and triazinanes generates rigid 2,4-diazabicyclo[4.1.1]octanes (aza-BCOs). Acidic hydrolysis (HCl/THF) then selectively cleaves the aminal bridge, yielding cis-1,3-disubstituted cyclobutyl azetidines with retention of configuration. This "cycloaddition/ring-opening" cascade can be executed in a one-pot manner, providing direct access to stereodefined cyclobutane-azetidine cores [6].
Table 1: Comparative Analysis of Core Ring Assembly Strategies
Method | Key Intermediate | Catalyst/Conditions | Yield Range | Diastereoselectivity | Limitations |
---|---|---|---|---|---|
Formal [3+1]-Cycloaddition | 3-Borylcyclobutanol | Zn(CN)₂, THF, 60°C | 72–96% | 3:1 to 6:1 d.r. | Sensitive to steric hindrance |
BCB Ketone/Triazinane Cyclization | Aza-BCO | B(C₆F₅)₃, then HCl | 55–85% | >98% es (retention) | Requires anhydrous conditions |
Catalyst selection critically influences both the efficiency and stereochemical outcome of cyclobutane-azetidine bond formation:
Lewis Acid-Mediated Ring-Opening/Cyclization: B(C₆F₅)₃ (5–10 mol%) activates BCB ketones toward nucleophilic attack by triazinanes at the central C–C σ-bond. This triggers strain-driven ring expansion via a stepwise (2+2+3) mechanism rather than a concerted (4+3) pathway, forming the bicyclic aza-BCO intermediate with complete stereospecificity relative to the BCB starting material [6].
Zinc-Promoted Cyclobutanol Formation: Zn(CN)₂ outperforms other zinc salts (ZnCl₂, Zn(OTf)₂) in [3+1] cyclizations due to dual roles: cyanide acts as a Lewis base to facilitate deborylation, while Zn²⁺ sequesters residual organolithium species, minimizing side reactions. The optimal system (20 mol% Zn(CN)₂ in THF at 25→60°C gradient) achieves near-quantitative conversion to borylated cyclobutanols—essential precursors for cyclobutyl carbonyl synthesis [2].
The installation of the isobutylsulfonyl moiety onto the azetidine ring employs two complementary sulfonylation strategies:
Dehydrative Sulfonylation of Azetidinols: 3-Hydroxyazetidine undergoes regioselective sulfonylation using isobutylsulfonyl chloride (1.2 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in CH₂Cl₂ at 0°C→RT. This method affords 3-(isobutylsulfonyl)azetidine in 70–78% yield but requires rigorous exclusion of moisture to suppress hydrolysis [1].
Thermal deFS Coupling with OSF/ASF Reagents: Azetidine sulfonyl fluorides (ASFs), synthesized from azetidinols via FeCl₃-catalyzed thiol alkylation/oxidation/fluorination, undergo thermally triggered defluorosulfonylation. Heating ASFs with isobutylthiol (60°C, CH₃CN, K₂CO₃) generates the 3-(isobutylsulfonyl)azetidine motif via carbocation intermediates. This method provides superior functional group tolerance (yields: 82–88%) and avoids strongly basic conditions, making it compatible with acid-sensitive cyclobutane carboxylic acid derivatives [4].
Preserving stereochemical integrity during sulfonylation and acylation is essential for accessing enantiopure targets:
Stereospecific Ring-Opening of Aza-BCOs: Hydrolysis of the aza-BCO intermediate (HCl, THF/H₂O) proceeds with >98% enantiospecificity when enantioenriched BCB ketones are employed. The reaction follows an Sₙ1-like mechanism with neighboring-group participation by the aminal nitrogen, ensuring inversion at the cyclobutane C1 position while retaining azetidine stereochemistry [6].
Azetidine N-Acylation Dynamics: Coupling 3-(isobutylsulfonyl)azetidine with cyclobutanecarbonyl chloride must be conducted below −20°C using Schotten-Baumann conditions (NaOH aq./CH₂Cl₂) to prevent epimerization at C3 of the azetidine. Alternatively, Steglich esterification (DCC/DMAP, CH₂Cl₂) using cyclobutanecarboxylic acid proceeds without racemization, yielding the target methanone in 89% ee when starting from enantiopure azetidine [6].
Table 2: Stereochemical Outcomes in Key Bond-Forming Steps
Reaction Step | Stereocenter Affected | Control Strategy | Stereochemical Outcome |
---|---|---|---|
Aza-BCO Hydrolysis | Cyclobutane C1 | Chiral BCB ketone precursor | >98% es, inversion configuration |
Azetidine N-Acylation | Azetidine C3 | Low-temperature Schotten-Baumann conditions | 89–92% ee retention |
Sulfonylation (deFS) | Azetidine C3 | Stereoretentive carbocation trapping | >99% retention |
Recent innovations have improved the sustainability of synthesizing cyclobutane and azetidine precursors:
Solvent-Free Thiol Alkylation for ASFs: Replacing DMF with bulk FeCl₃ (30 mol%) as a catalyst enables solvent-free thioether formation between azetidinols and 2-methylpropane-1-thiol at 80°C. This reduces E-factor by 62% compared to traditional LiNTf₂-catalyzed routes and eliminates halogenated solvent waste [4].
Photocatalytic [2+2] Cyclobutanation: Visible-light-mediated Ru(bpy)₃Cl₂-catalyzed (1 mol%) [2+2] cycloaddition of allenoates and terminal alkenes provides trisubstituted cyclobutanes under ambient conditions. This method bypasses stoichiometric organometallic reagents and achieves 85–92% atom economy for the cyclobutane core—superior to borylative cyclizations requiring diboron reagents [5].
Water-Tolerant Borylation: Aqueous-phase Miyaura borylation of cyclobutanone triflates using Pd(dppf)Cl₂ (2 mol%) and B₂pin₂ in water/EtOH (4:1) at 60°C furnishes boronic esters without anhydrous conditions. This simplifies access to cyclobutyl coupling partners for subsequent carbonylative Suzuki-Miyaura reactions en route to the methanone fragment [5].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8